

Preclinical pharmacodynamics of SH1573

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Compound of Interest

Compound Name: SH1573

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An In-Depth Technical Guide on the Preclinical Pharmacodynamics of **SH1573**

Introduction

SH1573 is a novel, orally bioavailable small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), specifically targeting the R140Q mutation commonly found in Acute Myeloid Leukemia (AML).[1][2] AML is the most prevalent form of acute leukemia in adults, and approximately 20% of patients harbor IDH2 mutations, which contribute to the pathogenesis of the disease through the production of the oncometabolite 2-hydroxyglutarate (2-HG).[1]

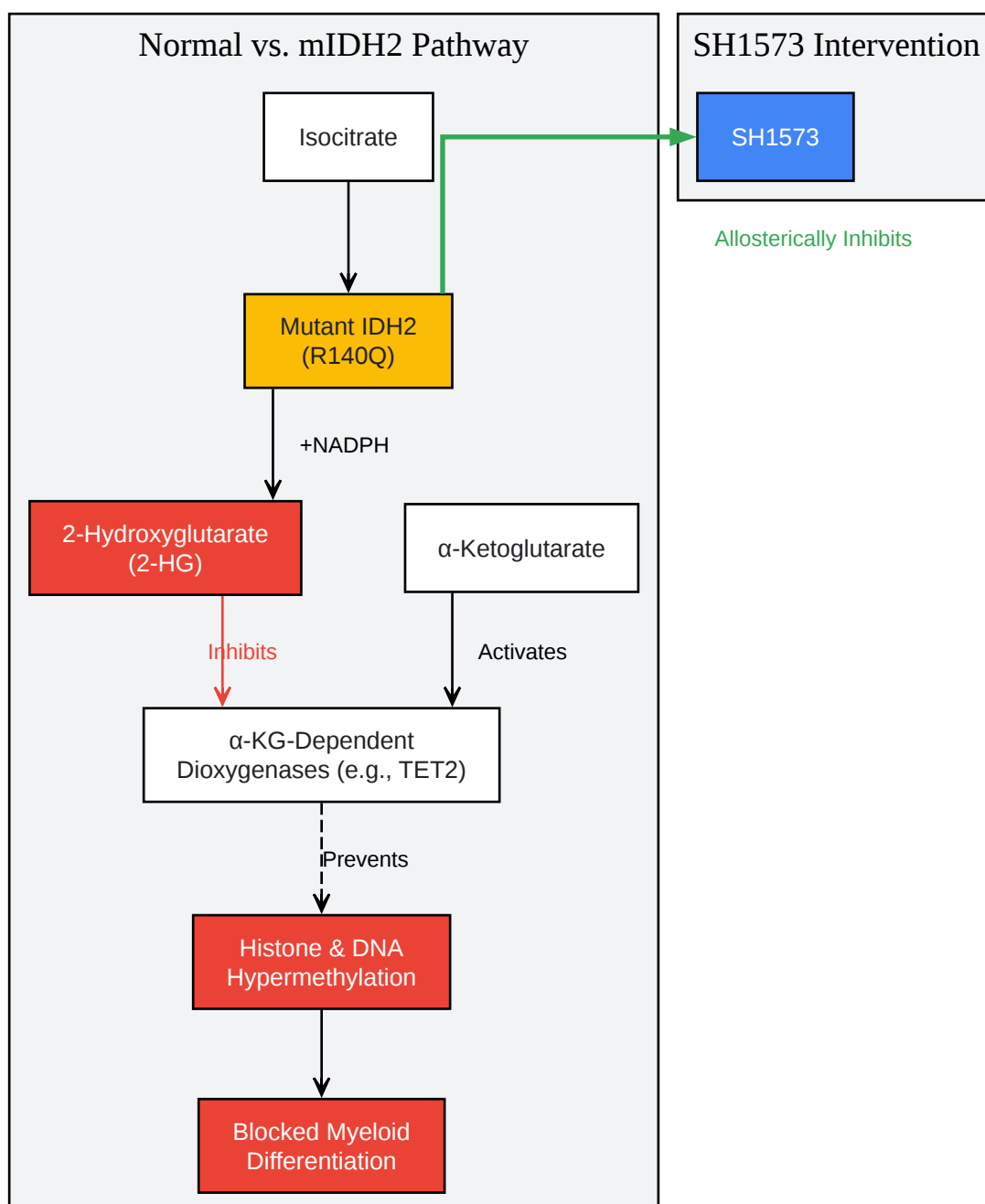
SH1573 has been developed as a targeted therapy to counteract the effects of this mutation. This document provides a comprehensive overview of the preclinical pharmacodynamic properties of **SH1573**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation. The data presented herein supported the approval of **SH1573** for clinical trials.[1][2]

Mechanism of Action

The enzyme isocitrate dehydrogenase 2 (IDH2) plays a crucial role in the citric acid cycle. Mutations in IDH2, such as R140Q, confer a neomorphic enzymatic activity, causing the reduction of α -ketoglutarate (α -KG) to 2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, including histone and DNA demethylases (like TET2), leading to widespread hypermethylation.[4][5] This epigenetic alteration results in a block of myeloid differentiation, a hallmark of AML.[3][4]

SH1573 functions as a potent and selective allosteric inhibitor of the mIDH2 R140Q protein.[1][2] Molecular docking studies suggest that **SH1573** binds to a novel allosteric site, distinct from

the dimer interface targeted by the first-generation mIDH2 inhibitor enasidenib (AG-221).[2] This unique binding mode may offer an advantage in overcoming potential resistance mechanisms associated with mutations at the enasidenib binding site.[2] By inhibiting the mutated enzyme, **SH1573** effectively lowers the intracellular and systemic levels of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic blasts into mature granulocytes.[1][2][4]



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Caption: Mechanism of **SH1573** in mIDH2-mutated cells.

In Vitro Pharmacodynamics

The primary pharmacodynamic effect of **SH1573** in vitro is the dose-dependent inhibition of 2-HG production in cancer cell lines harboring IDH2 mutations. This activity leads to the induction of cellular differentiation.

Quantitative Data: Inhibition of 2-HG Production

The inhibitory potency of **SH1573** was assessed across various mIDH2 cell lines, demonstrating strong and selective activity, particularly against the R140Q mutation.

Cell Line	IDH2 Mutation	IC ₅₀ (2-HG Inhibition)
TF-1	R140Q	25.3 nmol/L ^[2]
U87-MG	R140Q	0.27 µmol/L ^[2]
U87-MG	R172K	0.053 µmol/L ^[2]
SW1353	R172S	4.51 µmol/L ^[2]

Experimental Protocol: In Vitro 2-HG Inhibition Assay

- **Cell Culture:** Mutant IDH2 cell lines (e.g., TF-1, U87-MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37 °C, 5% CO₂).
- **Compound Treatment:** Cells were seeded into multi-well plates and allowed to adhere overnight. Subsequently, cells were treated with a serial dilution of **SH1573** or vehicle control (DMSO) for a specified period (e.g., 72-96 hours).
- **Metabolite Extraction:** After incubation, the cell culture medium was collected, and intracellular metabolites were extracted from the cells using a methanol/water solution.

- **2-HG Quantification:** The concentration of 2-HG in both the medium and cell lysates was quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The 2-HG levels were normalized to the cell number or total protein content. The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Pharmacodynamics

The in vivo anti-tumor effects of **SH1573** were evaluated in a patient-derived xenograft (PDX) model of AML, which closely mimics human disease. The primary endpoints were the reduction of 2-HG levels, induction of tumor cell differentiation, and overall survival.

Quantitative Data: In Vivo Efficacy in AML PDX Model

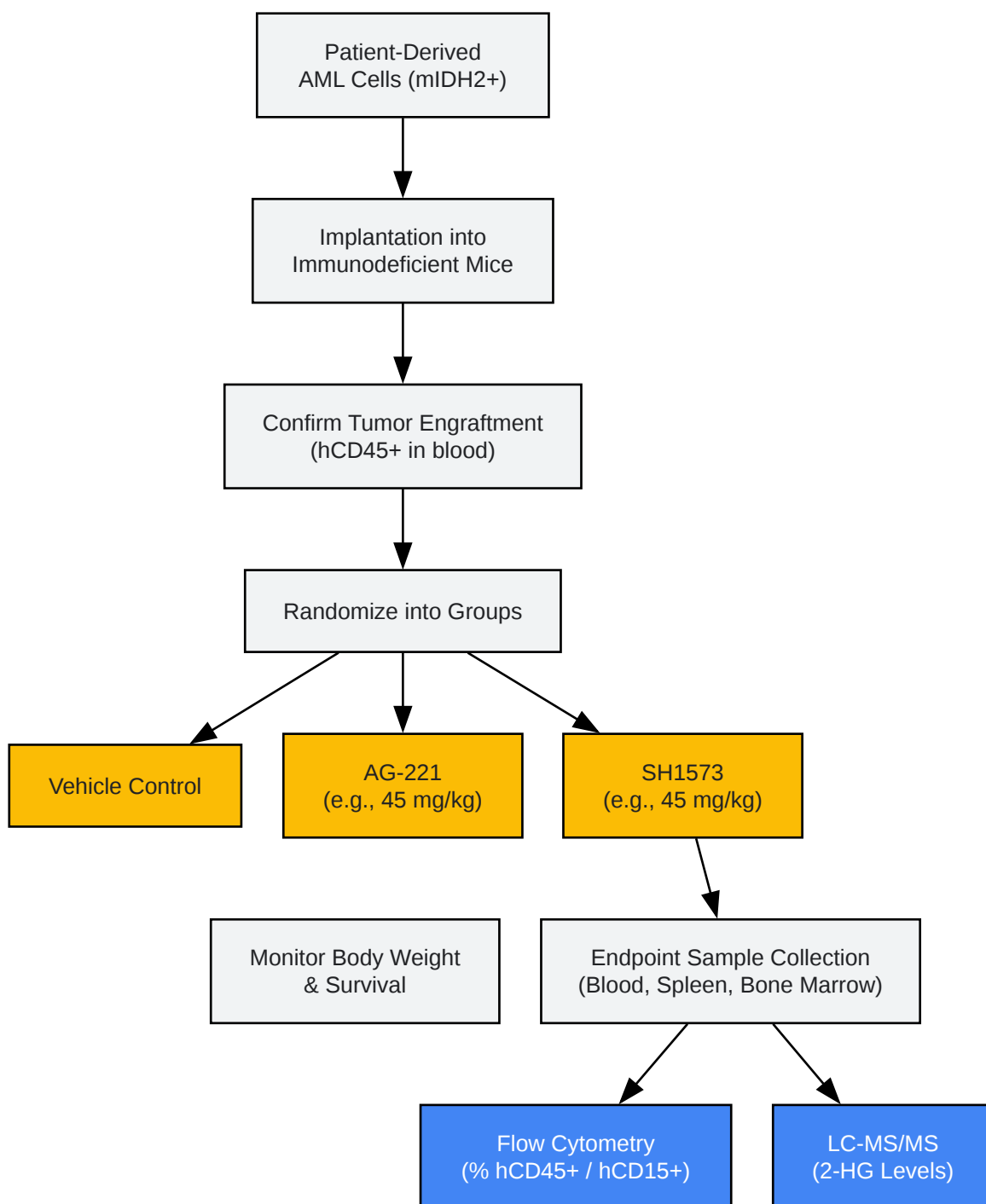
Parameter	Vehicle Control	SH1573 (45 mg/kg)	AG-221 (45 mg/kg)
Median Survival	Shorter	Significantly Prolonged[2]	Prolonged (less effective than SH1573)[2]
Tumor Cell Differentiation	Baseline	Dose-dependent increase in CD15 ⁺ cells[2]	Increase in CD15 ⁺ cells[2]
2-HG Levels (Blood, Spleen, Bone Marrow)	High	Dose-dependent reduction[2]	Reduction

Note: The primary efficacy of **SH1573**, similar to other mIDH2 inhibitors, is not achieved through direct cytotoxicity or reduction in tumor burden, but by reversing the differentiation block.[2]

Experimental Protocol: AML PDX Model Efficacy Study

- **Model Generation:** Patient-derived AML cells harboring the mIDH2 R140Q mutation were intravenously implanted into immunodeficient mice (e.g., NOD/SCID).

- Tumor Engraftment: Engraftment was confirmed by monitoring the percentage of human CD45⁺ (hCD45⁺) cells in the peripheral blood of the mice via flow cytometry.
- Treatment Groups: Once sufficient engraftment was achieved, mice were randomized into treatment cohorts: Vehicle control, **SH1573** (at various doses, e.g., 45 mg/kg), and a comparator arm (e.g., AG-221).
- Drug Administration: The compounds were administered orally, once daily, for a defined period (e.g., 18 days).[\[2\]](#)
- Monitoring and Endpoints:
 - Survival: Mice were monitored daily, and overall survival was recorded.
 - Body Weight: Body weight was measured regularly as an indicator of toxicity.
 - Pharmacodynamic Assessments: At the end of the treatment period (and at various time points), samples of peripheral blood, spleen, and bone marrow were collected.
- Sample Analysis:
 - Flow Cytometry: Samples were analyzed to determine the proportion of differentiated tumor cells (hCD45⁺ hCD15⁺) among the total human leukemic cell population (hCD45⁺).
 - LC-MS/MS: 2-HG levels in plasma, spleen, and bone marrow were quantified to confirm target engagement.



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Caption: Experimental workflow for the in vivo evaluation of **SH1573**.

Safety and Selectivity

Preclinical safety assessments demonstrated that **SH1573** is well-tolerated. It showed no significant adverse effects on the respiratory, cardiovascular, or central nervous systems.[1][2] Importantly, **SH1573** exhibited a favorable drug-drug interaction profile, as it did not inhibit key cytochrome P450 enzymes (like CYP2D6) or drug transporters (P-gp, OAT1, OCT2, MDR1), suggesting a lower risk of interactions with co-administered medications compared to AG-221.[2]

Conclusion

The preclinical pharmacodynamic profile of **SH1573** demonstrates it to be a potent, selective, and effective inhibitor of the IDH2 R140Q enzyme. It successfully reduces the oncometabolite 2-HG, reverses the associated block in myeloid differentiation in vitro and in vivo, and prolongs survival in a clinically relevant PDX model of AML.[1][2] Its distinct allosteric binding mechanism and favorable safety profile highlight its potential as a valuable therapeutic agent for patients with IDH2-mutated AML.[2] These comprehensive preclinical studies provided a strong rationale for its advancement into clinical development.[1]

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